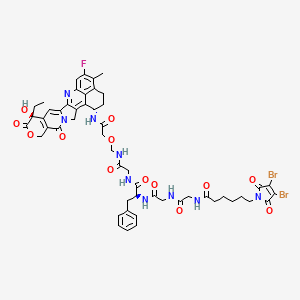

DBM-GGFG-NH-O-CO-Exatecan

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C52H54Br2FN9O13 |

|---|---|

分子量 |

1191.8 g/mol |

IUPAC 名称 |

6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |

InChI |

InChI=1S/C52H54Br2FN9O13/c1-3-52(75)31-17-36-46-29(22-64(36)48(71)30(31)23-77-51(52)74)43-33(14-13-28-26(2)32(55)18-34(62-46)42(28)43)60-41(69)24-76-25-59-39(67)20-58-47(70)35(16-27-10-6-4-7-11-27)61-40(68)21-57-38(66)19-56-37(65)12-8-5-9-15-63-49(72)44(53)45(54)50(63)73/h4,6-7,10-11,17-18,33,35,75H,3,5,8-9,12-16,19-25H2,1-2H3,(H,56,65)(H,57,66)(H,58,70)(H,59,67)(H,60,69)(H,61,68)/t33-,35-,52-/m0/s1 |

InChI 键 |

VWQCMGDWUMKTAC-NULCUTAQSA-N |

手性 SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C(=C(C8=O)Br)Br)O |

规范 SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C(=C(C8=O)Br)Br)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DBM-GGFG-NH-O-CO-Exatecan: A Drug-Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBM-GGFG-NH-O-CO-Exatecan, a sophisticated drug-linker system designed for the development of next-generation Antibody-Drug Conjugates (ADCs). This document delves into the core components of this technology, its mechanism of action, relevant experimental data, and the protocols for its application in cancer research.

Core Components and Structure

This compound is a complex chemical entity that brings together three critical elements for targeted cancer therapy: a cytotoxic payload, a cleavable linker, and a conjugation moiety.

-

Exatecan (Payload): A highly potent, water-soluble derivative of camptothecin that acts as a topoisomerase I inhibitor.[1] By trapping the topoisomerase I-DNA cleavage complex, Exatecan induces DNA double-strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[2]

-

GGFG (Linker): A tetrapeptide linker composed of Glycine-Glycine-Phenylalanine-Glycine. This specific sequence is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment.[3][4]

-

DBM (Dibromomaleimide) (Conjugation Moiety): A bifunctional linker that facilitates the conjugation of the drug-linker to a monoclonal antibody.[5] DBM reacts with the interchain cysteine residues of the antibody, leading to the formation of a homogeneous ADC with a consistent drug-to-antibody ratio (DAR).[6][7]

Mechanism of Action: From Systemic Circulation to Tumor Cell Apoptosis

The therapeutic efficacy of an ADC constructed with this compound is predicated on a multi-step, targeted process:

-

Targeted Delivery: The ADC, once administered, circulates through the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular organelle rich in proteases.

-

Linker Cleavage: Within the lysosome, enzymes such as Cathepsin B cleave the GGFG peptide linker, releasing the Exatecan payload.[3][4]

-

Topoisomerase I Inhibition: The freed Exatecan then acts on topoisomerase I, leading to DNA damage and triggering apoptosis.

Quantitative Data

The following tables summarize key quantitative data for Exatecan and ADCs utilizing GGFG-Exatecan derivatives, which serve as a close proxy for those constructed with this compound.

Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs

| Cell Line | Cancer Type | Target Antigen | ADC Construct | IC50 (nM) | Reference |

| SK-BR-3 | Breast Cancer | HER2 | Trastuzumab-GGFG-Exatecan derivative | 0.41 ± 0.05 | [8] |

| BT-474 | Breast Cancer | HER2 | Trastuzumab-Exa-PSAR10 | 0.9 ± 0.4 | [9] |

| NCI-N87 | Gastric Cancer | HER2 | Trastuzumab-Exa-PSAR10 | 0.20 ± 0.05 | [9] |

| MDA-MB-468 | Breast Cancer | HER2 (Negative) | Trastuzumab-GGFG-Exatecan derivative | > 30 | [8] |

Table 2: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) in Mice

| Analyte | T1/2 (h) | Clearance (mL/h/kg) | Vd (mL/kg) | Reference |

| T-DXd (ADC) | 105.1 | 0.54 | 79.9 | [10] |

| Total Antibody | 106.3 | 0.53 | 78.4 | [10] |

| Released DXd | 1.35 | 1380 | 2690 | [10] |

Table 3: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| ADC Construct | Target | Xenograft Model | Dosing Regimen | Observed Efficacy | Reference |

| Trastuzumab-Exa-PSAR10 | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition | [9][11] |

| IgG(8)-EXA | HER2 | BT-474 (Breast Cancer) | 10 mg/kg, single dose | Significant tumor regression | [8] |

| EMP2-directed ADC | EMP2 | Lung Cancer PDX | 10 mg/kg | Tumor eradication | [12] |

Experimental Protocols

Synthesis of DBM-Linker and Conjugation to Antibody

The synthesis of a DBM-containing drug-linker and its conjugation to an antibody generally follows these steps. Note: This is a representative protocol, and specific conditions may need optimization.

Protocol:

-

DBM-Linker Synthesis: 3,4-dibromofuran-2,5-dione is reacted with a suitable amino acid (e.g., 6-aminohexanoic acid) in acetic acid. The mixture is heated to approximately 100°C for 18 hours. The resulting DBM-linker is then purified using silica gel chromatography.[6]

-

Drug-Linker Assembly: The purified DBM-linker is activated and then coupled to the GGFG-NH-O-CO-Exatecan moiety. The final drug-linker product is purified by high-performance liquid chromatography (HPLC).

-

Antibody Reduction: The monoclonal antibody is partially reduced to expose the interchain cysteine residues.

-

Conjugation: The purified this compound is incubated with the reduced antibody to allow for the cross-linking reaction.

-

Purification: The resulting ADC is purified using size-exclusion chromatography to remove any unconjugated drug-linker and aggregated antibody.

In Vitro Cytotoxicity Assay

This protocol outlines a standard method for assessing the potency of an Exatecan-based ADC on cancer cell lines.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium

-

Exatecan-based ADC

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in complete medium and add to the cells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period of 72 to 120 hours.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the untreated control and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound represents a significant advancement in the field of antibody-drug conjugates. The use of a dibromomaleimide linker allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio, leading to improved pharmacokinetics and a potentially wider therapeutic window.[7] The potent topoisomerase I inhibitor, Exatecan, coupled with the tumor-specific cleavage of the GGFG linker, ensures targeted delivery and potent anti-tumor activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to harness the potential of this innovative technology in the fight against cancer.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to DBM-GGFG-NH-O-CO-Exatecan: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and synthesis of DBM-GGFG-NH-O-CO-Exatecan, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details the chemical architecture of the molecule, a step-by-step synthesis protocol, and relevant physicochemical data.

Molecular Structure and Components

This compound is a complex molecule designed for targeted cancer therapy. Its structure is a careful orchestration of three key components: a potent cytotoxic agent (payload), a cleavable linker system, and a reactive moiety for antibody conjugation.

-

Payload: The cytotoxic component is Exatecan , a highly potent topoisomerase I inhibitor. Exatecan is a derivative of camptothecin and functions by trapping the DNA-topoisomerase I complex, leading to DNA damage and subsequent apoptotic cell death.

-

Linker: The linker system consists of a tetrapeptide sequence, Glycyl-Glycyl-Phenylalanyl-Glycine (GGFG) . This peptide is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures the targeted release of Exatecan within cancer cells. The linker also incorporates a carbamate (–NH-O-CO–) functional group as part of the connection between the GGFG peptide and the Exatecan payload.

-

Conjugation Moiety: The "DBM" component is a dibromomaleimide functional group. This group serves as a reactive handle for conjugation to antibodies. Specifically, it reacts with the thiol groups of cysteine residues on the antibody, forming a stable covalent bond.

The complete chemical structure of this compound is presented below:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₂H₅₄Br₂FN₉O₁₃ |

| Molecular Weight | 1191.84 g/mol |

| CAS Number | 2769152-95-4 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the individual synthesis of the key components followed by their sequential conjugation. The general synthetic strategy is outlined in the patent document WO2022099762. The following is a representative experimental protocol based on the methodologies described for similar compounds.

2.1. Synthesis of the GGFG-Linker

The tetrapeptide linker is typically synthesized using standard solid-phase or solution-phase peptide synthesis techniques.

2.2. Conjugation of Exatecan to the GGFG-Linker

The GGFG peptide is coupled with Exatecan. This step often involves the activation of the C-terminal carboxylic acid of the peptide and subsequent reaction with an appropriate functional group on the Exatecan molecule.

2.3. Introduction of the Dibromomaleimide (DBM) Moiety

The dibromomaleimide group is introduced to the N-terminus of the GGFG-Exatecan conjugate. This is typically achieved by reacting the free amine of the N-terminal glycine with a suitable dibromomaleimide-containing reagent.

A generalized workflow for the synthesis is depicted in the following diagram:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of analogous compounds are often proprietary and found within patent literature. The following provides a generalized protocol for the key conjugation steps based on established bioconjugation chemistry.

Protocol 1: General Procedure for Dibromomaleimide Linker Conjugation to a Peptide

-

Dissolution: Dissolve the GGFG-Exatecan intermediate in a suitable aprotic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution to deprotonate the N-terminal amine of the peptide.

-

Reagent Addition: Add a solution of the activated dibromomaleimide reagent (e.g., an N-hydroxysuccinimide ester of a dibromomaleimido-alkanoic acid) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by a suitable analytical technique such as HPLC-MS.

-

Purification: Upon completion, purify the crude product using preparative reverse-phase HPLC to yield the final this compound conjugate.

Table 2: Representative Reaction Parameters

| Parameter | Condition |

| Solvent | DMF, DMA, or a mixture thereof |

| Base | Diisopropylethylamine (DIPEA) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 2-16 hours |

| Purification | Preparative RP-HPLC |

Mechanism of Action and Signaling Pathway

As a component of an ADC, this compound is designed to be delivered specifically to cancer cells that express the target antigen of the conjugated antibody. The proposed mechanism of action at the cellular level is as follows:

Caption: Proposed mechanism of action for an ADC utilizing this compound.

Upon binding to the target receptor on the cancer cell surface, the ADC is internalized via endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the GGFG linker. This releases the active payload, Exatecan, into the cytoplasm. Exatecan then intercalates into the DNA and inhibits topoisomerase I, resulting in DNA damage and the induction of apoptosis.

Conclusion

This compound is a sophisticated drug-linker conjugate that plays a crucial role in the development of next-generation antibody-drug conjugates. Its design, incorporating a potent cytotoxic agent, a selectively cleavable linker, and a stable antibody conjugation moiety, exemplifies the rational design principles of modern targeted cancer therapies. The synthetic route, while complex, relies on established principles of peptide synthesis and bioconjugation chemistry, allowing for its preparation and incorporation into novel ADCs for preclinical and clinical evaluation.

An In-depth Technical Guide on the Mechanism of Action of DBM-GGFG-NH-O-CO-Exatecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of DBM-GGFG-NH-O-CO-Exatecan, an antibody-drug conjugate (ADC) payload system. This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding its therapeutic potential.

Introduction to this compound

This compound is a sophisticated drug-linker system designed for targeted cancer therapy. It comprises three key components:

-

Exatecan: A potent synthetic derivative of camptothecin that acts as the cytotoxic payload.

-

GGFG Linker: A tetrapeptide linker (Gly-Gly-Phe-Gly) that is selectively cleaved by lysosomal proteases.

-

DBM (Dibromomaleimide): A bifunctional chemical moiety that enables stable, covalent conjugation to a monoclonal antibody.

The overarching strategy of an ADC utilizing this system is to selectively deliver the highly potent Exatecan to cancer cells expressing a specific target antigen, thereby minimizing systemic toxicity and enhancing the therapeutic window.

Core Mechanism of Action

The mechanism of action of an ADC armed with this compound is a multi-step process, beginning with targeted delivery and culminating in cancer cell apoptosis.

Antibody-Targeted Delivery and Internalization

The process initiates with the monoclonal antibody component of the ADC binding to its specific target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into an endosome.

Lysosomal Trafficking and Linker Cleavage

Following internalization, the endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases, such as cathepsin B and cathepsin L, within the lysosome are critical for the next step.[1][2] The GGFG tetrapeptide linker is specifically designed to be a substrate for these lysosomal proteases.[1] Enzymatic cleavage of the GGFG linker releases the Exatecan payload from the antibody and the DBM moiety.

Exatecan's Inhibition of Topoisomerase I

Once liberated within the cancer cell, Exatecan, a potent topoisomerase I inhibitor, exerts its cytotoxic effect.[3] Topoisomerase I is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.

The mechanism of inhibition proceeds as follows:

-

Formation of the Cleavable Complex: Topoisomerase I binds to DNA and introduces a single-strand nick.

-

Exatecan Intervention: Exatecan intercalates into the enzyme-DNA interface and stabilizes this "cleavable complex."[4]

-

Inhibition of Re-ligation: By stabilizing the complex, Exatecan prevents the re-ligation of the DNA strand.

-

DNA Damage: The collision of the replication fork with this stabilized complex leads to the conversion of the single-strand break into a permanent and lethal double-strand break.

-

Apoptosis: The accumulation of these double-strand breaks triggers the DNA damage response pathway, ultimately leading to programmed cell death (apoptosis).

The Role of the DBM-GGFG Linker

The linker is a critical component that ensures the stability of the ADC in circulation and the efficient release of the payload at the target site.

-

DBM (Dibromomaleimide): This bifunctional linker reacts with the thiol groups of reduced interchain cysteines on the monoclonal antibody. This "disulfide bridging" creates a stable, covalent bond and results in a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).[5][6]

-

GGFG (Gly-Gly-Phe-Gly): This tetrapeptide sequence is designed for selective cleavage by proteases, like cathepsins, that are highly active in the lysosomal compartment of tumor cells.[1] This ensures that the cytotoxic payload is released primarily inside the target cells, minimizing off-target toxicity.

Quantitative Data: In Vitro Cytotoxicity of Exatecan

Exatecan has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.9 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.1 |

| DMS114 | Small Cell Lung Cancer | 10.5 |

| DU145 | Prostate Cancer | 4.1 |

| Breast Cancer (average) | Breast Cancer | ~2.02 ng/mL |

| Colon Cancer (average) | Colon Cancer | ~2.92 ng/mL |

| Stomach Cancer (average) | Stomach Cancer | ~1.53 ng/mL |

| Lung Cancer (average) | Lung Cancer | ~0.88 ng/mL |

Data compiled from multiple sources.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay is used to determine the inhibitory activity of Exatecan on topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of this enzyme prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)

-

Exatecan (or other test compounds) dissolved in DMSO

-

Sterile deionized water

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Prepare a reaction mixture containing 10x assay buffer, supercoiled DNA, and sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of Exatecan (or DMSO for control) to the tubes.

-

Initiate the reaction by adding diluted topoisomerase I enzyme to each tube (except for the no-enzyme control).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at 5-10 V/cm until the dye front reaches the end of the gel.

-

Stain the gel with ethidium bromide and destain with water.

-

Visualize the DNA bands under UV light. The inhibition of topoisomerase I is indicated by the persistence of the faster-migrating supercoiled DNA band.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to measure the cytotoxicity of Exatecan against cancer cell lines.

Principle: This is a homogeneous assay that quantifies ATP, which is an indicator of metabolically active (viable) cells. A decrease in ATP levels corresponds to a decrease in cell viability. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium

-

Opaque-walled 96-well plates

-

Exatecan (or other test compounds)

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Exatecan in cell culture medium.

-

Treat the cells with the different concentrations of Exatecan and include untreated and no-cell controls.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Conclusion

The this compound system represents a highly engineered approach to cancer therapy. Its mechanism of action leverages the specificity of monoclonal antibodies for targeted delivery, the unique tumor microenvironment for linker cleavage, and the potent DNA-damaging activity of Exatecan. A thorough understanding of each component's function and the methodologies to evaluate them is paramount for the continued development and optimization of ADCs based on this platform.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Exatecan as a Topoisomerase I Inhibitor Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of exatecan, a potent topoisomerase I inhibitor, and its application as a cytotoxic payload in antibody-drug conjugates (ADCs). This document details exatecan's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex pathways and workflows to support research and development in targeted cancer therapy.

Introduction to Exatecan

Exatecan (DX-8951f) is a semi-synthetic, water-soluble derivative of camptothecin, a natural alkaloid with potent antitumor activity.[1] As a topoisomerase I inhibitor, exatecan has demonstrated greater potency compared to other camptothecin analogs like topotecan and SN-38, the active metabolite of irinotecan.[2][3] Its high cytotoxicity and ability to induce a bystander effect make it an attractive payload for ADCs, a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells.[1] While the development of exatecan as a standalone agent was halted due to dose-limiting toxicities, its re-evaluation as an ADC payload has shown significant promise, with several exatecan-based ADCs entering clinical development and receiving regulatory approval.[4]

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by targeting topoisomerase I (TOP1), a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[5] The catalytic cycle of TOP1 involves the transient cleavage of a single DNA strand, forming a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc).[5][6] Exatecan intercalates into this complex, stabilizing it and preventing the re-ligation of the DNA strand.[5] This leads to an accumulation of single-strand breaks. When a replication fork encounters this stabilized ternary complex, it results in the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately leading to apoptosis.[6]

Modeling studies suggest that exatecan forms unique molecular interactions within the TOP1-DNA complex, contributing to its enhanced potency compared to other camptothecins.[4]

Exatecan as an Antibody-Drug Conjugate (ADC) Payload

The high potency of exatecan makes it an ideal candidate for targeted delivery via ADCs. In this modality, exatecan is attached to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery aims to increase the therapeutic window by maximizing the concentration of the cytotoxic payload at the tumor site while minimizing systemic exposure and associated toxicities.[7]

Linker Technologies

The linker connecting exatecan to the mAb is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.[8] Key linker strategies for exatecan-based ADCs include:

-

Cleavable Linkers: These are the most common type and are designed to release the exatecan payload under specific conditions within the tumor microenvironment or inside cancer cells.[8]

-

Peptide-based Linkers: Sequences like valine-citrulline (VC) or glycine-glycine-phenylalanine-glycine (GGFG) are cleaved by lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumors.[8][9]

-

Glucuronide Linkers: These are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment.[3]

-

-

Hydrophilic Linkers: Exatecan is inherently hydrophobic, which can lead to ADC aggregation and poor pharmacokinetics.[1] Incorporating hydrophilic moieties like polyethylene glycol (PEG) or polysarcosine (PSAR) into the linker design can improve the physicochemical properties of the ADC, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.[8][10]

Bystander Effect

A significant advantage of exatecan as an ADC payload is its ability to induce a "bystander effect."[1] Once the ADC is internalized by an antigen-positive cancer cell and the exatecan payload is released, its membrane permeability allows it to diffuse into neighboring, antigen-negative tumor cells, leading to their death.[1] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[1]

Quantitative Data Summary

In Vitro Cytotoxicity

The cytotoxic potency of exatecan and its derivatives is typically measured by the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Exatecan | MOLT-4 | Acute Leukemia | 0.24 | [11] |

| CCRF-CEM | Acute Leukemia | 0.23 | [11] | |

| DMS114 | Small Cell Lung Cancer | 0.17 | [11] | |

| DU145 | Prostate Cancer | 0.25 | [11] | |

| KPL-4 | Breast Cancer | 0.9 | [4][9] | |

| SN-38 | MOLT-4 | Acute Leukemia | 1.8 | [11] |

| CCRF-CEM | Acute Leukemia | 1.4 | [11] | |

| DMS114 | Small Cell Lung Cancer | 1.2 | [11] | |

| DU145 | Prostate Cancer | 1.1 | [11] | |

| KPL-4 | Breast Cancer | 4.0 | [9] | |

| Topotecan | MOLT-4 | Acute Leukemia | 11.2 | [11] |

| CCRF-CEM | Acute Leukemia | 7.9 | [11] | |

| DMS114 | Small Cell Lung Cancer | 2.5 | [11] | |

| DU145 | Prostate Cancer | 11.9 | [11] | |

| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 | Breast Cancer (HER2+) | 1.5 | [2] |

| NCI-N87 | Gastric Cancer (HER2+) | 0.17 | [10] | |

| Patritumab Deruxtecan (HER3-DXd) | N/A | N/A | N/A | [12] |

| Datopotamab Deruxtecan (Dato-DXd) | N/A | N/A | N/A | [12] |

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Pharmacokinetic Parameters of Exatecan

Pharmacokinetic studies in human clinical trials have characterized the disposition of exatecan.

| Parameter | Value | Patient Population | Reference(s) |

| Clearance (CL) | 1.39 L/h/m² | Advanced Solid Malignancies | [1][13] |

| Volume of Distribution (Vss) | 39.66 L | Advanced Solid Malignancies | [1][13] |

| Elimination Half-life (t1/2) | ~8-9 hours | Advanced Leukemia / Solid Malignancies | [14][15] |

Experimental Protocols

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Objective: To determine the inhibitory activity of exatecan on topoisomerase I.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol)

-

Exatecan (and other test compounds) dissolved in DMSO

-

STEB (Stop Buffer)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose gel (1%)

-

Ethidium bromide

-

Loading dye

Procedure:

-

Prepare a reaction mix containing assay buffer, supercoiled DNA, and water.

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add exatecan at various concentrations to the tubes. Include a no-drug control and a no-enzyme control.

-

Add a predetermined amount of topoisomerase I to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase mixed with loading dye onto a 1% agarose gel.

-

Run the gel electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with ethidium bromide and visualize under UV light.

Data Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the IC50 value of an exatecan-based ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well clear, flat-bottom tissue culture plates

-

Exatecan ADC and unconjugated antibody

-

MTT solution (5 mg/mL in PBS)

-

DMSO or other solubilizing agent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of the exatecan ADC and unconjugated antibody.

-

Remove the medium from the cells and add the ADC dilutions. Include untreated control wells.

-

Incubate the plate for 72-120 hours.

-

Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration to determine the IC50 value using a non-linear regression model.

In Vitro Bystander Effect Assay

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.

Objective: To assess the bystander killing effect of an exatecan-based ADC.

Materials:

-

Antigen-positive (Ag+) cell line

-

Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

Exatecan ADC

-

96-well plates

-

High-content imager or flow cytometer

Procedure:

-

Co-culture Ag+ and Ag- GFP-expressing cells in a 96-well plate at a defined ratio.

-

Allow the cells to attach.

-

Treat the co-culture with serial dilutions of the exatecan ADC. Include a monoculture of Ag- cells treated with the ADC as a control.

-

Incubate the plate for 72-120 hours.

-

Acquire images of each well using a high-content imager to count the number of viable GFP-expressing cells.

Data Analysis: Compare the viability of the Ag- cells in the co-culture to the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of an exatecan-based ADC in a living organism.

Objective: To determine the in vivo efficacy of an exatecan-based ADC.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

Exatecan ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a predetermined size.

-

Randomize the mice into treatment groups.

-

Administer the exatecan ADC, vehicle, or control ADC intravenously according to the dosing schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Data Analysis: Compare the tumor growth inhibition in the exatecan ADC-treated group to the control groups.

Conclusion

Exatecan and its derivatives have emerged as a highly promising class of payloads for the development of next-generation antibody-drug conjugates. Their potent topoisomerase I inhibitory mechanism and the ability to induce a significant bystander effect offer considerable advantages in the treatment of cancer. The ongoing innovation in linker technologies is addressing the challenges associated with exatecan's hydrophobicity, leading to ADCs with improved stability and pharmacokinetic profiles. The comprehensive experimental protocols provided in this guide are intended to facilitate the research and development of novel and more effective exatecan-based ADCs for a wide range of malignancies. As more exatecan-based ADCs progress through clinical trials, they hold the potential to become a cornerstone of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. ascopubs.org [ascopubs.org]

- 4. benchchem.com [benchchem.com]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Datopotamab Deruxtecan in Advanced or Metastatic HR+/HER2– and Triple-Negative Breast Cancer: Results From the Phase I TROPION-PanTumor01 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 9. WO2024008102A1 - Linker for conjugation - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A Novel Dual-Payload ADC Platform Integrating Exatecan and Triptolide to Enhance Antitumor Efficacy and Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The GGFG Peptide Linker in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, a critical component in the design and efficacy of modern Antibody-Drug Conjugates (ADCs). We will delve into its mechanism of action, stability, and impact on the therapeutic window of ADCs, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction: The Pivotal Role of Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the potent cytotoxic effects of small-molecule drugs. The linker, which connects the antibody to the cytotoxic payload, is a crucial element that dictates the overall performance of the ADC. An ideal linker must be stable in systemic circulation to prevent premature release of the payload and then be efficiently cleaved to release the cytotoxic agent upon internalization into the target cancer cell.

The GGFG linker is an enzymatically cleavable linker that has gained prominence in the field of ADC development, most notably in the successful ADC, Trastuzumab deruxtecan (Enhertu®). Its design offers a balance of high plasma stability and efficient intracellular cleavage, contributing to a favorable therapeutic index.

Mechanism of Action: Intracellular Cleavage by Lysosomal Proteases

The GGFG linker is designed to be cleaved by lysosomal proteases, which are abundant in the intracellular environment of cancer cells. Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.

Within the acidic and enzyme-rich environment of the lysosome, proteases such as cathepsins recognize and cleave the GGFG peptide sequence. While both Cathepsin B and Cathepsin L can cleave the GGFG linker, some evidence suggests that Cathepsin L may be more efficient in this process.[1] The cleavage of the amide bond between the C-terminal glycine of the GGFG sequence and the self-immolative spacer triggers the release of the active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.[2]

Caption: ADC Internalization and Payload Release Pathway.

Quantitative Data Summary

The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative data for the GGFG linker in comparison to other common cleavable linkers.

Table 1: Comparative in vitro Cleavage Kinetics of Peptide Linkers

| Linker Sequence | Primary Cleaving Enzyme(s) | kcat/Km (M⁻¹s⁻¹) | Reference |

| GGFG | Cathepsin L > Cathepsin B | Data not readily available in comparative format | [1] |

| Val-Cit (vc) | Cathepsin B, Cathepsin L | Data varies depending on substrate | [3][4] |

| Phe-Lys (fk) | Cathepsin B | Data varies depending on substrate |

Note: While qualitative data suggests Cathepsin L is more efficient at cleaving GGFG than Cathepsin B, specific comparative kcat/Km values are not consistently reported in the literature under standardized conditions.

Table 2: Comparative Plasma Stability of ADCs with Different Linkers

| Linker Type | ADC Example | Species | Half-life (t½) | % Payload Release (Time) | Reference |

| GGFG | Trastuzumab deruxtecan | Human | ~5.7 - 7 days | <1% (21 days) | [5][6] |

| GGFG | Trastuzumab deruxtecan | Mouse | ~1.5 - 4.5 days | Not Reported | [7] |

| Val-Cit | vc-MMAE ADC | Human | Stable | <1% (6 days) | [8] |

| Val-Cit | vc-MMAE ADC | Mouse | Unstable | ~25% (6 days) | [8] |

| Val-Cit | vc-MMAE ADC | Rat | Moderately Stable | ~2.5% (6 days) | [8] |

Table 3: In Vitro Cytotoxicity (IC50) of GGFG-Containing ADCs

| ADC | Cell Line | Cancer Type | Target | IC50 (µg/mL) | Reference |

| Trastuzumab deruxtecan | NCI-N87 | Gastric Cancer | HER2 | IC50 calculated in 1 of 49 cell lines | [9] |

| Trastuzumab deruxtecan | KPL-4 | Breast Cancer | HER2 | Not explicitly stated, but showed high sensitivity | [9] |

| Datopotamab deruxtecan | ARK2 (TROP2 3+) | Uterine Serous Carcinoma | TROP2 | 0.11 | [5] |

| Datopotamab deruxtecan | ARK20 (TROP2 3+) | Uterine Serous Carcinoma | TROP2 | 0.11 | [5] |

| Datopotamab deruxtecan | HCC1806 | Triple-Negative Breast Cancer | TROP2 | IC50 higher than other compounds tested | |

| Datopotamab deruxtecan | MDA-MB-231 | Triple-Negative Breast Cancer | TROP2 | IC50 higher than other compounds tested |

Detailed Experimental Protocols

Robust and reproducible experimental data are essential for the evaluation and selection of ADC candidates. This section provides detailed methodologies for key in vitro assays used to characterize ADCs with GGFG linkers.

Cathepsin B/L Cleavage Assay (Fluorometric Method)

This assay is used to determine the susceptibility of the GGFG linker to cleavage by specific cathepsins.

Materials:

-

Recombinant human Cathepsin B or Cathepsin L

-

Fluorogenic GGFG substrate (e.g., GGFG-AMC)

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Enzyme Activation: Pre-incubate the recombinant cathepsin in assay buffer at 37°C for 10-15 minutes to ensure full activation.

-

Substrate Preparation: Prepare a stock solution of the GGFG-fluorogenic substrate in DMSO and dilute it to the desired final concentration in the assay buffer.

-

Reaction Initiation: Add the activated cathepsin solution to the wells of the microplate containing the substrate solution.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: Calculate the initial velocity (rate of cleavage) from the linear portion of the fluorescence versus time curve.

Caption: Workflow for Cathepsin Cleavage Assay.

In Vitro Plasma Stability Assay (LC-MS Method)

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Materials:

-

ADC with GGFG linker

-

Human, mouse, and rat plasma (anticoagulant-treated)

-

Phosphate-buffered saline (PBS)

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole)

-

Immunoaffinity capture beads (e.g., Protein A/G)

Protocol:

-

Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma from different species at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Sample Preparation:

-

To measure the average drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using immunoaffinity beads.

-

To measure the free payload, proteins in the plasma are precipitated (e.g., with acetonitrile), and the supernatant is collected.

-

-

LC-MS Analysis:

-

For DAR analysis, the captured ADC is typically deglycosylated and analyzed by LC-MS to determine the distribution of different drug-loaded species.

-

For free payload analysis, the supernatant is injected into an LC-MS/MS system, and the amount of released payload is quantified using a standard curve.

-

-

Data Analysis: Calculate the change in average DAR over time or the percentage of released payload at each time point to determine the plasma stability.

Caption: Workflow for Plasma Stability Assay.

In Vitro Cytotoxicity Assay (MTT Method)

This assay measures the cytotoxic potential of the ADC against cancer cells.

Materials:

-

Target cancer cell line (e.g., HER2-positive for Trastuzumab deruxtecan)

-

Complete cell culture medium

-

ADC with GGFG linker

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and appropriate controls (e.g., untreated cells, vehicle control, free payload).

-

Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion: GGFG Linker as a Key Enabler of Next-Generation ADCs

The GGFG peptide linker has emerged as a robust and reliable component in the design of highly effective and well-tolerated ADCs. Its high plasma stability minimizes off-target toxicity, while its efficient cleavage by lysosomal proteases ensures potent and specific delivery of the cytotoxic payload to cancer cells. The clinical success of Trastuzumab deruxtecan validates the utility of the GGFG linker and highlights its potential for incorporation into future ADC therapies. Further research to obtain more precise comparative kinetic data and to explore novel modifications of the GGFG sequence will continue to advance the field of targeted cancer therapy.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. researchgate.net [researchgate.net]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

The Architectonics of a Potent Anti-Cancer Arsenal: A Technical Guide to DBM-GGFG-NH-O-CO-Exatecan for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the drug-linker conjugate, DBM-GGFG-NH-O-CO-Exatecan, for the development of next-generation antibody-drug conjugates (ADCs). This guide delves into the synthesis, mechanism of action, and critical experimental protocols for the evaluation of ADCs developed using this advanced linker-payload system. Quantitative data from preclinical studies are presented to facilitate a comparative analysis of exatecan-based ADCs.

Introduction: Engineering Precision in Oncology

Antibody-drug conjugates represent a paradigm shift in cancer therapy, offering the potential for highly targeted delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the synergistic interplay of its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a stable linker that selectively releases the payload at the tumor site.

The this compound drug-linker is a sophisticated construct designed to optimize the therapeutic window of ADCs. It comprises three key elements:

-

Dibromomaleimide (DBM): A cysteine-reactive moiety that enables site-specific and stable conjugation to the interchain disulfide bonds of a monoclonal antibody. This approach leads to the formation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1][2]

-

GGFG (Glycine-Glycine-Phenylalanine-Glycine) Peptide Linker: A tetrapeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3][4][5][6] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell.

-

Exatecan: A potent topoisomerase I inhibitor. Exatecan induces cell death by trapping the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[7] Its favorable membrane permeability also allows for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

This guide will provide a detailed exploration of each of these components and their collective role in the development of highly effective and targeted cancer therapeutics.

Mechanism of Action and Signaling Pathways

The therapeutic effect of an ADC utilizing the this compound linker-payload is a multi-step process that culminates in the targeted destruction of cancer cells.

ADC Internalization and Payload Release

The journey of the ADC begins with the binding of the monoclonal antibody component to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of lysosomal proteases.

Within the lysosome, the GGFG peptide linker is recognized and cleaved by enzymes such as cathepsin B.[4][5][6] This enzymatic cleavage liberates the exatecan payload from the antibody, allowing it to diffuse out of the lysosome and into the cytoplasm and nucleus.

Exatecan-Induced Apoptosis Signaling Pathway

Once released, exatecan exerts its cytotoxic effect by inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication.

The presence of extensive DNA damage triggers a cellular stress response, activating DNA damage response (DDR) pathways. This ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and the execution of programmed cell death.

Synthesis and Conjugation Protocols

The successful development of an exatecan-based ADC requires a robust and reproducible synthesis and conjugation process. The following sections outline a plausible multi-step protocol for the synthesis of the this compound drug-linker and its subsequent conjugation to a monoclonal antibody.

Synthesis of this compound

The synthesis of the complete drug-linker is a multi-step process that involves the individual synthesis of the DBM linker and the GGFG peptide, followed by their sequential coupling and final attachment to exatecan.

Step 1: Synthesis of the DBM Linker

A bifunctional DBM linker with a reactive group for peptide coupling (e.g., a carboxylic acid) can be synthesized. For example, reacting 3,4-dibromofuran-2,5-dione with an amino acid or a similar molecule containing a terminal carboxylic acid in acetic acid at elevated temperatures.[1]

Step 2: Synthesis of the GGFG Peptide

The tetrapeptide GGFG can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.

Step 3: Coupling of DBM to the GGFG Peptide

The DBM linker is then coupled to the N-terminus of the GGFG peptide using standard peptide coupling reagents (e.g., HATU, HOBt).

Step 4: Activation of the C-terminus of the GGFG-DBM linker

The C-terminal carboxylic acid of the GGFG-DBM linker is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester, to facilitate coupling with the exatecan payload.

Step 5: Coupling to Exatecan

The activated GGFG-DBM linker is then reacted with the primary amine group of exatecan to form the final this compound drug-linker. The product is then purified by reverse-phase HPLC.

Conjugation to Monoclonal Antibody

The this compound is conjugated to the monoclonal antibody via a thiol-maleimide reaction with the cysteine residues of the antibody's interchain disulfide bonds.

Protocol for Antibody Reduction and Conjugation: [1][2]

-

Antibody Preparation: The monoclonal antibody is buffer-exchanged into a suitable conjugation buffer (e.g., PBS, pH 7.4).

-

Reduction of Disulfide Bonds: The interchain disulfide bonds of the antibody are reduced to free thiols using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). The molar excess of TCEP and the reaction time and temperature should be optimized to achieve the desired level of reduction.

-

Conjugation: The this compound drug-linker, dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution. The reaction is typically carried out at room temperature or 4°C for a defined period. The molar ratio of the drug-linker to the antibody is a critical parameter that influences the final DAR.

-

Quenching: The conjugation reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted DBM moieties.

-

Purification: The resulting ADC is purified from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Experimental Protocols for ADC Characterization and Evaluation

A comprehensive evaluation of the resulting ADC is crucial to ensure its quality, potency, and safety. The following protocols are fundamental for the characterization and preclinical assessment of exatecan-based ADCs.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC).

Protocol for DAR Determination by UV-Vis Spectroscopy:

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the characteristic absorbance wavelength of exatecan (around 370 nm).

-

Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.

-

The DAR is calculated as the molar ratio of the payload to the antibody.

Protocol for DAR Determination by HIC-HPLC:

-

Use a HIC column with a decreasing salt gradient to separate the different ADC species based on their hydrophobicity.

-

The elution profile will show peaks corresponding to the unconjugated antibody and ADCs with different numbers of conjugated drug-linkers.

-

The weighted average DAR is calculated based on the relative peak areas of the different species.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Protocol for MTS/XTT-based Cytotoxicity Assay: [8]

-

Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free exatecan. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-120 hours.

-

Cell Viability Measurement: Add a tetrazolium-based reagent (MTS or XTT) to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

In Vivo Xenograft Model

Animal models are essential for evaluating the anti-tumor efficacy and safety of the ADC in a living system.

General Protocol for a Xenograft Study: [9]

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87 for HER2-positive gastric cancer) into immunocompromised mice.[9][10]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

ADC Administration: Administer the ADC, vehicle control, and relevant comparator ADCs (e.g., trastuzumab deruxtecan) intravenously.

-

Monitoring: Monitor tumor volume and body weight of the animals regularly.

-

Efficacy Assessment: Evaluate the anti-tumor activity by comparing the tumor growth inhibition in the ADC-treated groups to the control group.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of various exatecan-based ADCs. This data provides a comparative perspective on their in vitro potency and in vivo efficacy.

Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs

| ADC Construct | Target Antigen | Cell Line | IC50 (nM) | Reference |

| IgG(8)-EXA | HER2 | SK-BR-3 (HER2+) | 0.41 ± 0.05 | [8] |

| Mb(4)-EXA | HER2 | SK-BR-3 (HER2+) | 9.36 ± 0.62 | [8] |

| Db(4)-EXA | HER2 | SK-BR-3 (HER2+) | 14.69 ± 6.57 | [8] |

| T-DXd (comparator) | HER2 | SK-BR-3 (HER2+) | 0.04 ± 0.01 | [8] |

| Free Exatecan | - | SK-BR-3 (HER2+) | ~0.1 | [8] |

| IgG(8)-EXA | HER2 | MDA-MB-468 (HER2-) | > 30 | [8] |

| ZHER2:2891-Fc-MMAE | HER2 | SK-BR-3 (HER2+) | 0.13 | [11] |

| ZHER2:2891-Fc-MMAE | HER2 | MDA-MB-231 (HER2-) | 98.22 | [11] |

Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| ADC Construct | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Tra-Exa-PSAR10 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition | [10] |

| Trastuzumab-LP5 DAR8 | NCI-N87 (Gastric Cancer) | 0.25, 0.5, 1, 2 mg/kg, single dose | Superior in vivo efficacy over Enhertu at all dose levels | [9] |

Table 3: Pharmacokinetic Parameters of Exatecan-Based ADCs in Rats

| ADC Construct | Cmax (µg/mL) | AUC (day*µg/mL) | t1/2 (days) | Reference |

| OBI-992 (Exatecan ADC) | ~150 | ~1500 | ~7 | [12] |

| Dato-DXd (DXd ADC) | ~150 | ~1200 | ~6 | [12] |

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental workflows in the development of this compound based ADCs.

Conclusion

The this compound drug-linker system offers a sophisticated and highly promising platform for the development of next-generation antibody-drug conjugates. The combination of a site-specific conjugation chemistry, a protease-cleavable linker, and a potent topoisomerase I inhibitor payload provides a strong foundation for creating ADCs with an enhanced therapeutic index. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug developers in the field of oncology, facilitating the rational design and preclinical evaluation of novel and effective cancer therapies. Further optimization of each component and rigorous preclinical and clinical evaluation will be crucial in realizing the full therapeutic potential of ADCs based on this innovative technology.

References

- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iphasebiosci.com [iphasebiosci.com]

- 6. iphasebiosci.com [iphasebiosci.com]

- 7. benchchem.com [benchchem.com]

- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] Exatecan, a highly potent derivative of camptothecin and a topoisomerase I inhibitor, has emerged as a key payload in the development of next-generation ADCs.[2][3] The success of an exatecan-based ADC is critically dependent on the linker that connects the antibody to the cytotoxic drug.[4] Cleavable linkers are designed to be stable in systemic circulation and to release the exatecan payload selectively within the tumor microenvironment or inside cancer cells, thereby maximizing efficacy while minimizing off-target toxicity.[4][5]

This in-depth technical guide provides a comprehensive overview of cleavable linkers used in exatecan-based ADCs, focusing on their core technologies, comparative performance data, and the experimental protocols for their evaluation.

Core Concepts: The Role and Design of Cleavable Linkers

The primary function of a cleavable linker is to ensure that the potent exatecan payload remains securely attached to the antibody while in circulation, preventing premature release and systemic toxicity.[6] Upon reaching the target tumor site, the linker must be efficiently cleaved to release the active drug.[7] The design of cleavable linkers for exatecan-based ADCs often incorporates strategies to address the hydrophobicity of the payload, which can otherwise lead to ADC aggregation and poor pharmacokinetics.[4][8]

Key Linker Technologies for Exatecan Conjugation

Several cleavable linker technologies have been developed and evaluated for use in exatecan-based ADCs:

-

Dipeptide-Based Linkers: These are among the most common types of cleavable linkers. Sequences such as valine-citrulline (VC) and valine-alanine (VA) are designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[4][9] This ensures that the exatecan payload is released after the ADC is internalized by the cancer cell.[9] The conventional Val-Cit linker, however, has been associated with certain drawbacks, including hydrophobicity-induced aggregation and premature payload release in some contexts.[9][10]

-

"Exo-Cleavable" Linkers: This innovative approach repositions the cleavable peptide linker to the "exo" position of the p-aminobenzylcarbamate (PAB) moiety.[10] This design, often incorporating a hydrophilic amino acid like glutamic acid, aims to overcome the limitations of traditional linear linkers.[10][11] Studies have shown that exolinker ADCs can exhibit reduced premature payload release, allow for higher drug-to-antibody ratios (DAR) without significant aggregation, and demonstrate enhanced stability.[1][10]

-

Hydrophilic Linkers: To counteract the inherent hydrophobicity of exatecan, hydrophilic linkers incorporating moieties like polyethylene glycol (PEG) or polysarcosine have been developed.[2][4] These linkers improve the overall physicochemical properties of the ADC, enabling higher DARs while maintaining favorable stability and pharmacokinetic profiles.[4][8] For instance, the SYNtecan E™ linker-payload combines exatecan with a polar spacer technology to resolve ADC aggregation issues.[12]

Comparative Performance Data

The choice of linker technology has a significant impact on the performance of exatecan-based ADCs. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

| Linker Technology | Antibody | Payload | Average DAR | Aggregation (%) | In Vitro Cytotoxicity (IC50, nM) | Cell Line | Reference |

| Exo-EVC-Exatecan (APL-1082) | Trastuzumab | Exatecan | ~8 | Low | Not specified | NCI-N87 | [1][13] |

| T-DXd (GGFG-DXd) | Trastuzumab | Deruxtecan | ~8 | Not specified | 4.0 | KPL-4 | [1][13] |

| Phosphonamidate-PEG24-VC-PAB | Trastuzumab | Exatecan | 8 | Low | Not specified | Not specified | [2] |

| Lysine-(PEG)12-Cap | IgG | Exatecan | ~8 | Not specified | Close to free exatecan | SK-BR-3 | [8] |

| Polysarcosine-based (Tra-Exa-PSAR10) | Trastuzumab | Exatecan | Not specified | Not specified | 0.18 ± 0.04 | SKBR-3 | [14] |

| SYNtecan E™ (HydraSpace™) | Trastuzumab | Exatecan | Same as T-DXd | Low | Not specified | BT-474 | [12] |

| ADC | In Vivo Efficacy Model | Dosing | Tumor Growth Inhibition | Reference |

| Exo-EVC-Exatecan ADC | NCI-N87 xenograft | Not specified | Similar to T-DXd | [13] |

| APL-1092-based ADC | NCI-N87 xenograft | 2.5 mg/kg | Superior to T-DXd (normalized to payload) | [10] |

| IgG(8)-EXA (13) | BT-474-SCID xenograft | Not specified | Strong antitumor activity | [8] |

| Trastuzumab-SYNtecan E™ ADC | BT-474 xenograft | Single dose | Complete tumor regression | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the evaluation of exatecan-based ADCs.

Protocol 1: ADC Conjugation (General Protocol for Cysteine-Based Conjugation)

This protocol outlines a common method for conjugating a linker-payload to an antibody via cysteine residues.[4]

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., trastuzumab) are partially reduced to generate free thiol groups using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[4][14]

-

Linker-Payload Activation: The linker-payload construct, containing a reactive moiety such as a maleimide group, is prepared for conjugation.[4][8]

-

Conjugation Reaction: The activated linker-payload is incubated with the reduced antibody, allowing the maleimide group to form a covalent bond with the free thiol groups on the antibody.[4]

-

Purification: The resulting ADC is purified to remove unconjugated linker-payload and other impurities, typically using size-exclusion chromatography (SEC).[14]

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[6][15]

Protocol 2: In Vitro Cytotoxicity Assay

This assay is used to determine the potency of the ADC against cancer cell lines.[6]

-

Cell Culture: Target (antigen-positive) and control (antigen-negative) cells are plated in 96-well plates and allowed to adhere overnight.[6]

-

Treatment: Cells are treated with serial dilutions of the ADC, the unconjugated antibody, and the free exatecan payload for a specified duration (e.g., 72-96 hours).[6]

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or CellTiter-Glo assay.[6]

-

Data Analysis: Cell viability is plotted against the logarithm of the ADC concentration, and the half-maximal inhibitory concentration (IC50) is calculated for each cell line.[6]

Protocol 3: In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.[4]

-

Tumor Implantation: Human tumor cells (e.g., NCI-N87 or BT-474) are implanted subcutaneously into immunocompromised mice.[10][12]

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.[4]

-

ADC Administration: Mice are treated with the ADC, a vehicle control, and potentially a comparator ADC (e.g., T-DXd) via intravenous injection.[8][10]

-

Tumor Monitoring: Tumor volume and body weight are monitored regularly over several weeks.[4]

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Protocol 4: Pharmacokinetic (PK) Study

PK studies assess the absorption, distribution, metabolism, and excretion of the ADC.[4]

-

ADC Administration: A single dose of the ADC is administered intravenously to animals (e.g., rats or mice).[4]

-

Blood Sampling: Blood samples are collected at various time points after administration.[4]

-

ADC Quantification: The concentration of the total antibody and the intact ADC in the plasma is determined using methods like ELISA and liquid chromatography-mass spectrometry (LC-MS).[4]

-

Data Analysis: The data is used to determine key PK parameters such as clearance, half-life, and area under the curve (AUC).[4]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows in exatecan ADC development and function.

References

- 1. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Competitive New Data from ADCs Based on Synaffix Proprietary Exatecan Linker-Payload – Synaffix [synaffix.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. blog.crownbio.com [blog.crownbio.com]

An In-depth Technical Guide to DBM-GGFG-NH-O-CO-Exatecan: A Potent Topoisomerase I Inhibitor for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBM-GGFG-NH-O-CO-Exatecan, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, mechanism of action, and relevant experimental protocols to support researchers in the fields of oncology and drug development.

Core Properties of this compound

This compound is a sophisticated chemical entity that combines a potent cytotoxic agent, Exatecan, with a cleavable linker system designed for targeted drug delivery. Exatecan is a derivative of camptothecin and a powerful inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and repair.[1][2] The dibromomaleimide (DBM) moiety allows for conjugation to antibodies, while the Gly-Gly-Phe-Gly (GGFG) peptide sequence serves as a substrate for lysosomal proteases, ensuring targeted release of the cytotoxic payload within cancer cells.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2769152-95-4 | [5] |

| Molecular Formula | C₅₂H₅₄Br₂FN₉O₁₃ | [5] |

| Molecular Weight | 1191.84 g/mol | [5] |

| Appearance | White to light yellow solid | [5] |

| Solubility | DMSO: 50 mg/mL (41.95 mM) | [5] |

| Storage | Store at -20°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound, once delivered to the target cell and cleaved, is the inhibition of topoisomerase I by the released Exatecan. Exatecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand DNA breaks created by the enzyme.[6][7] This leads to an accumulation of DNA single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication.[8][9] The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[8][9][10]

The GGFG tetrapeptide linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsin B and L, which are often overexpressed in the tumor microenvironment.[3][4][11] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the ADC.

In Vitro Potency

Exatecan and its derivatives have demonstrated potent cytotoxic activity against a wide range of cancer cell lines. The inhibitory concentration (IC50) and growth inhibition (GI50) values highlight its efficacy in the nanomolar to picomolar range.

Table 2: In Vitro Potency of Exatecan and Exatecan-Based Conjugates

| Compound/Conjugate | Cell Line | Assay Type | IC50 / GI50 | Reference |

| Exatecan | Topoisomerase I | Inhibition Assay | 2.2 µM (0.975 µg/mL) | [12] |

| Exatecan mesylate | Human Breast Cancer | Cytotoxicity (GI50) | 2.02 ng/mL | [12] |

| Exatecan mesylate | Human Colon Cancer | Cytotoxicity (GI50) | 2.92 ng/mL | [12] |